molecular formula C15H15N B3267407 6-Phenyl-1,2,3,4-tetrahydroquinoline CAS No. 4501-08-0

6-Phenyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3267407
CAS RN: 4501-08-0
M. Wt: 209.29 g/mol
InChI Key: GNGJIQPRSRXTFE-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are an important class of compounds in medicinal chemistry, with diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of tetrahydroquinolines often involves multicomponent reactions. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of tetrahydroquinoline .


Chemical Reactions Analysis

The chemical reactions involving tetrahydroquinolines are diverse. A notable reaction is the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Scientific Research Applications

Chemical Synthesis and Derivatives

6-Phenyl-1,2,3,4-tetrahydroquinoline and its derivatives have been explored extensively in chemical synthesis. For instance, Zemtsova et al. (2015) studied the bromination of 2-phenyltetrahydroquinolines derivatives, finding that different brominating agents and conditions led to various brominated derivatives while preserving the tetrahydroquinoline ring (Zemtsova et al., 2015). Similarly, Ghosh et al. (2014) developed an efficient method for synthesizing bis-exocyclic conjugated diene containing 1,2,3,4-tetrahydroquinoline derivatives using palladium-catalyzed intramolecular Heck cyclization (Ghosh et al., 2014).

Safety And Hazards

While specific safety and hazard information for 6-Phenyl-1,2,3,4-tetrahydroquinoline is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Tetrahydroquinolines have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on the synthesis of C(1)-substituted derivatives of tetrahydroquinolines, as they can act as precursors for various alkaloids displaying multifarious biological activities .

properties

IUPAC Name

6-phenyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-3,5-6,8-9,11,16H,4,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGJIQPRSRXTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290934
Record name 1,2,3,4-Tetrahydro-6-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-1,2,3,4-tetrahydroquinoline

CAS RN

4501-08-0
Record name 1,2,3,4-Tetrahydro-6-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
ÜM Koçyiğit, S Ökten, O Çakmak, G Burhan… - …, 2022 - Wiley Online Library
The aims of this study are to synthesize and characterize some new phenyl quinoline derivatives and to determine the activities of them and the recently prepared substituted phenyl …
S Ökten - Journal of Chemical Research, 2019 - journals.sagepub.com
The synthesis and characterization of substituted (trifluoromethoxy, thiomethyl, and methoxy) phenyl quinolines is described. Dichlorobis(triphenylphosphine)palladium(II)-catalyzed …
Number of citations: 8 journals.sagepub.com
TK Köprülü, S Ökten, VE Atalay, Ş Tekin, O Çakmak - Medical Oncology, 2021 - Springer
The objective of this study is to investigate the antiproliferative and cytotoxic properties and the action mechanism of substituted quinoline and tetrahydroquinolines 3, 4, 5, 7, and 8 …
Number of citations: 10 link.springer.com
Z Miaomiao, H Bo, M Haojie, Z Liang… - Chinese Journal of …, 2021 - sioc-journal.cn
A ligand-and base-free method for the catalytic synthesis of bioactive 1, 2, 3, 4-tetrahydroquinolines via the homogeneous iridium-catalyzed hydrogenation of quinolines and related N-…
Number of citations: 1 sioc-journal.cn
K Shudo, T Ohta, Y Endo, T Okamoto - Tetrahedron Letters, 1977 - Elsevier
In the acid-catalyzed reaction of arylhydroxylamines with benzene, which yields 2-and 4-aminobiphenyls, 1'2'3 we proposed a mechanism which involves protonated anilenium ions (g). …
Number of citations: 10 www.sciencedirect.com
L Wang, J Lin, C Xia, W Sun - The Journal of Organic Chemistry, 2021 - ACS Publications
An asymmetric transfer hydrogenation (ATH) of quinolines in water or biphasic systems was developed. This ATH reaction proceeds smoothly without the need for inert atmosphere …
Number of citations: 13 pubs.acs.org
L Juen, M Brachet-Botineau, C Parmenon… - Journal of medicinal …, 2017 - ACS Publications
Signal transducers and activators of transcription 5 (STAT5s) are crucial effectors of tyrosine kinase oncogenes in myeloid leukemias. Inhibition of STAT5 would contribute to reducing …
Number of citations: 21 pubs.acs.org
N Yi, Y Liu, Y Xiong, H Gong, JP Tan… - The Journal of Organic …, 2023 - ACS Publications
A novel protocol of gold-catalyzed N-aryl propargylamines to construct tetrahydroquinolines and 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolines in moderate to good yields has been …
Number of citations: 4 pubs.acs.org
A Wang, Y Wang, X Meng, Y Yang - Bioorganic & Medicinal Chemistry, 2021 - Elsevier
Prostate cancer (PC) is the most common malignancy in men worldwide. Here, two series of novel thiohydantoin derivatives of enzalutamide as potent androgen receptor (AR) …
Number of citations: 13 www.sciencedirect.com
SO Asare, JN Hoskins, RA Blessing… - … in Mass Spectrometry, 2022 - Wiley Online Library
Rationale Nitrosamines are a class of mutagenic substances that can display high carcinogenic potential. New chemical entities may have the potential to form unique nitrosamines …

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